molecular formula C12H14ClNO8 B052333 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside CAS No. 123706-60-5

2-Chloro-4-nitrophenyl-beta-D-galactopyranoside

Cat. No. B052333
M. Wt: 335.69 g/mol
InChI Key: PJCVBKZRKNFZOD-YBXAARCKSA-N
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Description

Synthesis Analysis

The synthesis of 2-chloro-4-nitrophenyl-β-D-galactopyranoside involves several steps, starting with the activation of the galactopyranoside moiety, followed by the introduction of the chloro and nitro groups. Hwang and Scott (1993) detailed the synthesis and characterization of this compound, emphasizing its efficiency as a substrate for β-galactosidase with significant sensitivity enhancement compared to other substrates (Hwang & Scott, 1993).

Molecular Structure Analysis

The molecular structure of 2-chloro-4-nitrophenyl-β-D-galactopyranoside has been studied through various spectroscopic methods. Crystal structure analysis and solid-state NMR have provided insights into its conformation and the interactions between the galactopyranoside molecules, as discussed by Temeriusz et al. (2005), who highlighted the confirmation of the structure through X-ray diffraction and NMR spectroscopy (Temeriusz et al., 2005).

Scientific Research Applications

  • Improved Chromogenic Substrate for β-Galactosidase : This compound is used as a sensitive chromogenic substrate for β-galactosidase. It offers enhanced sensitivity compared to other substrates, making it valuable in enzyme immunoassays where β-galactosidase is used as a label (Hwang & Scott, 1993).

  • PET Imaging of LacZ Gene Expression : Derivatives of 2-chloro-4-nitrophenyl-beta-D-galactopyranoside have been explored as potential probes for visualizing LacZ gene expression using positron emission tomography (PET), though further modifications may be necessary for improved imaging (Celen et al., 2008).

  • Water Contamination Testing : It's used in combination with other compounds for the rapid and simultaneous enumeration of total coliforms and E. coli in water samples, enhancing the efficacy of detection methods (Manafi & Kneifel, 1989).

  • Enzymatic Assay Improvement : A far-red-shifted fluorescent substrate derived from this compound has been developed for β-galactosidase activity assays, providing a higher signal-to-background ratio compared to traditional colorimetric substrates (Gong et al., 2009).

  • Study of Protein Binding and Transport : 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside has been used to study the binding and transport properties of the lac carrier protein in Escherichia coli, aiding in the understanding of molecular transport mechanisms (Kaczorowski et al., 1980).

  • Investigation of Enzyme Kinetics : This compound is also used to study enzyme kinetics, such as the investigation of proton transfer during catalysis by Escherichia coli β-galactosidase (Selwood & Sinnott, 1990).

Safety And Hazards

The compound should be handled with care to avoid contact with skin and eyes . It should not be ingested, and if swallowed, immediate medical assistance should be sought . The compound should be stored in a cool, dry place and kept away from heat and sources of ignition .

Future Directions

The compound has potential for use in organic synthesis . It is also a part of a novel class of NMR active molecules, which are highly responsive to the action of beta-galactosidase . This suggests potential for its use in assessing gene transfection .

properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-(2-chloro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2/t8-,9+,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCVBKZRKNFZOD-YBXAARCKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432385
Record name 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-nitrophenyl-beta-D-galactopyranoside

CAS RN

123706-60-5
Record name 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DR HwANG, ME Scott - Bioorganic Chemistry, 1993 - Elsevier
… Preparation of 2-chloro-4-nitrophenyl-beta-D-galactopyranoside (ClNPG). In a two-necked 500-ml round-bottom flask, 0.063 mol (31.72 g) of TA-CINPG was dissolved in 400 ml of a …
Number of citations: 7 www.sciencedirect.com

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